molecular formula C7H10N2O2 B1505685 (S)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid CAS No. 698342-24-4

(S)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid

Cat. No.: B1505685
CAS No.: 698342-24-4
M. Wt: 154.17 g/mol
InChI Key: REBWUCRWJNKVLL-LURJTMIESA-N
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Description

(S)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid (CAS: 3078-36-2) is a non-proteinogenic α-amino acid characterized by a pyrrole ring substituent at the β-carbon of the alanine backbone. Its structure consists of an (S)-configured amino group, a carboxylic acid moiety, and a 1H-pyrrol-2-yl group, which distinguishes it from canonical amino acids like tryptophan or histidine. This compound, also known as pyrrole-2-alanine , is primarily utilized in synthetic chemistry and drug design due to its unique heterocyclic properties. Pyrrole’s electron-rich aromatic system enables π-π interactions and hydrogen bonding, making it valuable in protease inhibitor design and biocatalysis.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-pyrrol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-6(7(10)11)4-5-2-1-3-9-5/h1-3,6,9H,4,8H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBWUCRWJNKVLL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710130
Record name 3-(1H-Pyrrol-2-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698342-24-4
Record name 3-(1H-Pyrrol-2-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid, also known as pyrrolidine amino acid, is a chiral compound with significant biological activity. Its unique structure, characterized by a pyrrole ring and an amino acid backbone, contributes to its potential roles in various biochemical pathways and therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from recent studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C7H10N2O2
  • Molecular Weight : 154.17 g/mol
  • Chirality : The presence of a chiral center enhances its biological interactions.

Research indicates that this compound may act as a modulator of various enzymes and receptors, influencing key metabolic pathways. The compound's mechanism of action is thought to involve:

  • Enzyme Modulation : It may inhibit or activate specific enzymes, thus affecting metabolic processes.
  • Receptor Interaction : The compound might interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

Biological Activities

Studies have reported several biological activities associated with this compound:

  • Neuroprotective Effects : Preliminary research suggests that the compound may offer neuroprotective benefits, possibly through its interaction with glutamate receptors.
  • Antioxidant Properties : It has been observed to exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage in cells.
  • Influence on Amino Acid Metabolism : The compound plays a role in modulating amino acid metabolism, which is crucial for protein synthesis and cellular function.

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC7H10N2O2154.17 g/molContains a pyrrole ring
2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acidC8H12N2O2168.19 g/molMethyl substitution on the pyrrole
3-Amino-3-(1-methylpyrrol-2-yl)propanoic acidC8H12N2O2168.19 g/molAdditional amino group at position 3

Neuroprotective Study

A study published in Neuroscience Letters examined the effects of this compound on neuronal survival under oxidative stress conditions. The results indicated that treatment with the compound significantly reduced cell death in cultured neurons exposed to hydrogen peroxide, suggesting its potential as a neuroprotective agent .

Enzyme Interaction Research

Another investigation focused on the compound's ability to modulate enzyme activity related to neurotransmitter metabolism. The study found that this compound enhanced the activity of glutamate decarboxylase, an enzyme crucial for GABA synthesis, thereby indicating its role in neurotransmitter balance .

Comparison with Similar Compounds

Pyrrolidine/Oxopyrrolidine Derivatives

  • (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanoic acid: This derivative replaces the pyrrole ring with a 2-oxopyrrolidin-3-yl group, introducing a lactam ring. The oxopyrrolidin moiety enhances metabolic stability by reducing hydrolysis susceptibility of adjacent amide bonds, as demonstrated in SARS-CoV-2 main protease inhibitors (e.g., Compound 60, CC50 > 100 mM) . The lactam’s rigidity also improves binding affinity compared to the flexible pyrrole.

Indole Derivatives

  • (S)-2-Amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan Analogues): Natural and synthetic indole-containing amino acids, such as 5-iodo-L-tryptophan and 7-hydroxy-L-tryptophan , exhibit roles in signaling and enzyme inhibition. The indole ring’s larger surface area and hydrogen-bonding capacity enhance interactions with hydrophobic enzyme pockets, unlike the smaller pyrrole. For example, indole derivatives are critical in synthesizing cytotoxic agents and kinase inhibitors .

Pyrazole and Thiazole Derivatives

  • (S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid: Pyrazole-containing analogues display regioselective anti-inflammatory and antimicrobial activities .
  • Thiazole Derivatives (e.g., (S)-2-amino-3-(4-arylthiazolyl)propanoic acid): Thiazole rings confer antimycobacterial activity (MIC: 12.5–50 µg/mL against M. tuberculosis) due to their sulfur atom and aryl substituents, which improve lipophilicity and membrane penetration .

Substituent Position and Electronic Effects

  • Pyrrolo-Pyridine Analogues: Compounds like (S)-2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (CAS: 49758-35-2) feature fused pyrrole-pyridine rings.
  • Thiophene Derivatives: 2-Amino-3-(thiophen-2-yl)propanoic acid is used in biocatalytic ammonia elimination reactions. Thiophene’s sulfur atom provides distinct electronic properties, enabling interactions with metal ions in enzymatic processes .

Functional Modifications and Bioactivity

Na-Methylation and Stability

Na-Methylation of the P1-site residue in oxopyrrolidine derivatives significantly reduces hydrolysis rates in protease inhibitors, a strategy less applicable to pyrrole due to its aromatic NH group .

Data Tables

Compound Name Substituent Biological Activity Key Properties Reference
(S)-2-Amino-3-(1H-pyrrol-2-yl)propanoic acid Pyrrole-2-yl Synthetic intermediate Electron-rich, limited availability
(S)-2-Amino-3-(2-oxopyrrolidin-3-yl)propanoic acid Oxopyrrolidin-3-yl SARS-CoV-2 protease inhibition High metabolic stability
(S)-2-Amino-3-(1H-indol-3-yl)propanoic acid Indole-3-yl Signaling, enzyme inhibition Enhanced hydrophobic interactions
Thiazole-containing derivatives 4-Arylthiazole Antimycobacterial (MIC: 12.5–50 µg/mL) High lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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